molecular formula C11H14OS B1314621 2-(n-Butylthio)benzaldehyde CAS No. 91827-97-3

2-(n-Butylthio)benzaldehyde

Cat. No.: B1314621
CAS No.: 91827-97-3
M. Wt: 194.3 g/mol
InChI Key: LTJCCJIOKZLBAH-UHFFFAOYSA-N
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Description

2-(n-Butylthio)benzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of a butylsulfanyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(n-Butylthio)benzaldehyde can be achieved through several methods. One common approach involves the reaction of benzaldehyde with butylthiol in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or toluene to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the selective oxidation of 2-(Butylsulfanyl)toluene using an oxidizing agent like potassium permanganate or chromium trioxide can yield the desired benzaldehyde derivative. This method is advantageous due to its high yield and relatively simple reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(n-Butylthio)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The butylsulfanyl group can participate in substitution reactions, where it can be replaced by other functional groups through nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: 2-(Butylsulfanyl)benzoic acid.

    Reduction: 2-(Butylsulfanyl)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-(n-Butylthio)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving sulfur-containing compounds.

    Medicine: Research into its potential therapeutic properties, such as antimicrobial or anticancer activities, is ongoing. Its structural similarity to other bioactive compounds makes it a candidate for drug development.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 2-(n-Butylthio)benzaldehyde depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors that recognize sulfur-containing compounds. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The butylsulfanyl group may also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde: The parent compound, lacking the butylsulfanyl group.

    2-(Methylsulfanyl)benzaldehyde: A similar compound with a methylsulfanyl group instead of a butylsulfanyl group.

    4-(Butylsulfanyl)benzaldehyde: A positional isomer with the butylsulfanyl group at the para position.

Uniqueness

2-(n-Butylthio)benzaldehyde is unique due to the presence of the butylsulfanyl group at the ortho position relative to the aldehyde group. This specific substitution pattern can influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs.

Properties

IUPAC Name

2-butylsulfanylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14OS/c1-2-3-8-13-11-7-5-4-6-10(11)9-12/h4-7,9H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJCCJIOKZLBAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80544432
Record name 2-(Butylsulfanyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80544432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91827-97-3
Record name 2-(Butylthio)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91827-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Butylsulfanyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80544432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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